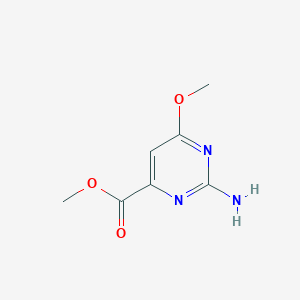

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. humanjournals.comjacsdirectory.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. humanjournals.comnih.gov This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netnih.gov

The electron-deficient nature of the pyrimidine ring, arising from the presence of the two electronegative nitrogen atoms, significantly influences its chemical reactivity and makes it a versatile building block in organic synthesis. growingscience.com This electronic characteristic facilitates a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Consequently, pyrimidine derivatives have found wide-ranging applications, from pharmaceuticals and agrochemicals to materials science. jacsdirectory.comresearchgate.net

Overview of 2-Amino-6-methoxypyrimidine Derivatives and Related Analogues

Within the vast family of pyrimidine compounds, 2-aminopyrimidine (B69317) derivatives represent a particularly important subclass. The 2-amino group serves as a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets. researchgate.net This has led to the incorporation of the 2-aminopyrimidine moiety into a multitude of approved drugs, including kinase inhibitors used in cancer therapy like Imatinib and Nilotinib, showcasing its therapeutic potential. researchgate.net

The introduction of a methoxy (B1213986) group at the 6-position of the pyrimidine ring further modulates the electronic properties and steric profile of the molecule. This can influence its binding affinity to biological targets and its pharmacokinetic properties. The combination of the 2-amino and 6-methoxy substituents creates a unique chemical entity with potential for diverse applications in drug discovery and materials science. Research into related analogues, such as 2-amino-4,6-dimethoxypyrimidine (B117758), has demonstrated their utility as intermediates in the synthesis of herbicides and other biologically active compounds. nih.gov

Research Rationale and Scope for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate

The specific compound, this compound, integrates the key structural features of a 2-aminopyrimidine with a methoxy group and a methyl carboxylate substituent. The methyl carboxylate group at the 4-position offers a versatile handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for the synthesis of a wide array of derivatives.

The rationale for investigating this particular molecule stems from its potential as a key intermediate in the synthesis of more complex molecules with valuable biological activities. The combination of the 2-amino, 6-methoxy, and 4-carboxylate functionalities provides a unique platform for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. researchgate.netnih.gov The research scope for this compound, therefore, encompasses its synthesis, characterization, and exploration of its utility as a building block in medicinal and materials chemistry. Due to the limited direct literature on this specific compound, much of the understanding of its properties and potential is extrapolated from studies on closely related analogues.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZAYLCQMYIFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238788 | |

| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-28-1 | |

| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-6-methoxy-4-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 6 Methoxypyrimidine 4 Carboxylate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on the initial construction of the pyrimidine (B1678525) ring system with the desired substituents or their immediate precursors in place. These methods are fundamental in heterocyclic chemistry and often involve the condensation of acyclic precursors.

Cyclocondensation Approaches

Cyclocondensation is a cornerstone of pyrimidine synthesis, typically involving the reaction between a compound containing an N-C-N moiety (like guanidine (B92328) or urea) and a 1,3-dicarbonyl compound or its synthetic equivalent. wikipedia.org This approach builds the heterocyclic ring in a single, often high-yield, step.

For the synthesis of 2-aminopyrimidine (B69317) derivatives, guanidine is a common and effective N-C-N component. The reaction with a β-ketoester, such as a derivative of methyl acetoacetate, leads to the formation of the 2-aminopyrimidine ring. The general mechanism involves the initial condensation of the guanidine amino groups with the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. wikipedia.org

A plausible cyclocondensation route to a precursor of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate could involve the reaction of guanidine with a suitably substituted β-ketoester, like dimethyl 2-methoxy-4-oxopentanedioate. The reaction, typically conducted in the presence of a base such as sodium ethoxide or sodium methoxide (B1231860), facilitates the condensation and subsequent ring closure.

Table 1: Example of a General Cyclocondensation Reaction

| Reactant A | Reactant B | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Guanidine | β-Ketoester (e.g., Dimethyl 1,3-acetonedicarboxylate) | Base (e.g., Sodium Methoxide), Alcohol Solvent | 2-Aminopyrimidine-4,6-dicarboxylate derivative |

Ring-Closing Reactions

Ring-closing, or intramolecular cyclization, reactions are another powerful method for synthesizing pyrimidine rings. This strategy involves a linear precursor molecule that already contains all the necessary atoms for the ring. The cyclization is then induced, often under specific pH or catalytic conditions.

A notable example in the synthesis of a closely related analogue, 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), is the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP). researchgate.net This reaction highlights the efficiency of intramolecular cyclization. The process can be effectively catalyzed by Lewis acidic ionic liquids, such as Et3NHCl-2ZnCl2, which promote the ring formation and subsequent rearrangement. Research has shown that this method can achieve high yields under relatively mild conditions. researchgate.net The catalytic mechanism involves the anion of the ionic liquid facilitating the ring formation, while the cation aids in the necessary hydrogen transfer during the rearrangement process. researchgate.net

Table 2: Catalytic Cyclization of AMCP to ADMP

| Precursor | Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) | Et3NHCl-2ZnCl2 | 50 °C | 3 h | 94.8% | researchgate.net |

Functional Group Transformations and Derivatization from Precursors

This class of synthetic strategies begins with a pre-formed pyrimidine ring, which is then chemically modified to introduce the desired functional groups (amino, methoxy (B1213986), and methyl carboxylate) at the correct positions.

Esterification and Transesterification Reactions

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-amino-6-methoxypyrimidine-4-carboxylic acid. Standard esterification methods can be employed, though the presence of the amino group may require specific conditions or protecting group strategies.

One common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. google.com The reaction is driven to completion by removing the water formed during the reaction. Another approach involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with methanol. Reagents like triphosgene (B27547) can be used for this activation. researchgate.net For sterically hindered or sensitive substrates, coupling reagents used in peptide synthesis or specialized esterification methods like the Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) can be highly effective. nih.gov

Table 3: Common Esterification Methods

| Method | Key Reagents | General Application |

|---|---|---|

| Fischer Esterification | Alcohol (Methanol), Strong Acid (H2SO4) | Simple carboxylic acids |

| Acid Chloride Formation | Thionyl Chloride (SOCl2) or Oxalyl Chloride, then Methanol | Most carboxylic acids |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Methanol | Complex or sterically hindered acids |

Amination Reactions

Introducing the C2-amino group onto a pyrimidine ring is a crucial transformation. This can be achieved through several methods, most commonly via nucleophilic aromatic substitution (SNAr) or direct C-H amination.

In the SNAr approach, a good leaving group, such as a halogen (e.g., chlorine), is present at the C2 position. The 2-chloropyrimidine (B141910) precursor can be reacted with an amino source, such as ammonia (B1221849) or an ammonia equivalent, to displace the chloride and form the 2-aminopyrimidine. wikipedia.org The pyrimidine ring's electron-deficient nature facilitates this nucleophilic attack, especially at the 2-, 4-, and 6-positions. wikipedia.org

More recent advancements have focused on direct C-H amination, which avoids the need for a pre-functionalized substrate. acs.org These methods activate a C-H bond directly, typically at the most electrophilic position (C2), and then introduce the amino group. One sophisticated strategy involves converting the pyrimidine into a pyrimidinyl iminium salt intermediate, which then reacts with an amino source like aqueous ammonia to yield the 2-aminopyrimidine product. acs.orgresearchgate.net

Methoxylation Strategies

The introduction of the C6-methoxy group is typically accomplished by the O-alkylation of a hydroxypyrimidine or through nucleophilic substitution of a leaving group at the C6 position.

Starting from a 2-amino-6-hydroxypyrimidine-4-carboxylate precursor, the hydroxyl group can be converted to a methoxy group using a methylating agent. Environmentally benign reagents like dimethyl carbonate (DMC) have been successfully used for the O-methylation of dihydroxypyrimidines in the presence of a base and a phase transfer catalyst. researchgate.net

Alternatively, a more common route involves the nucleophilic substitution of a halogen at the C6 position. For instance, a 2-amino-6-chloropyrimidine derivative can be reacted with a source of methoxide ions, such as sodium methoxide in methanol. google.com The strong nucleophilicity of the methoxide allows for the efficient displacement of the chloride to form the desired 6-methoxy product. This reaction is often highly selective for the C6 position over other positions on the ring.

Table 4: Synthesis of 2-amino-4-chloro-6-methoxypyrimidine

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine | Sodium methoxide | Polar aprotic (e.g., Acetone) | 2-amino-4-chloro-6-methoxypyrimidine | google.com |

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki Coupling)

Halogenated pyrimidines are key intermediates in the synthesis of a wide array of substituted pyrimidine derivatives. mdpi.com The presence of a halogen atom, typically chlorine or bromine, at positions 2, 4, or 6 of the pyrimidine ring provides a reactive site for various transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for the formation of C-C bonds. rsc.orgnih.gov This reaction involves the coupling of a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov The versatility of the Suzuki coupling allows for the introduction of a diverse range of aryl, heteroaryl, and even alkyl groups onto the pyrimidine scaffold. rsc.orgresearchgate.netnih.gov

For instance, the synthesis of 6-aryl-2,4-diaminopyrimidines has been achieved through the palladium-catalyzed Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidine with various aryl boronic acids. researchgate.net Similarly, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling with aryl and heteroaryl boronic acids to yield C4-substituted pyrimidines. mdpi.com The choice of catalyst, ligands, base, and solvent system is critical in controlling the regioselectivity and efficiency of the coupling reaction.

In the context of synthesizing analogues of this compound, a potential strategy would involve the initial synthesis of a di- or tri-chlorinated pyrimidine precursor. Subsequent selective functionalization through nucleophilic aromatic substitution (SNAr) to introduce the amino and methoxy groups, followed by a Suzuki coupling at a remaining chloro- or bromo-substituted position, would allow for the introduction of various substituents at that site. The order of these reactions can be crucial in achieving the desired substitution pattern due to the directing effects of the existing substituents on the pyrimidine ring.

A novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines using β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. This reaction proceeds through a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical aspect of synthetic organic chemistry, directly impacting the yield, purity, and cost-effectiveness of a target molecule's production. In the synthesis of this compound and its analogues, careful consideration of solvent effects, temperature, pressure, and catalyst systems is necessary to achieve optimal outcomes. researchgate.net

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Solvents can affect the solubility of reactants, the stability of intermediates and transition states, and the efficacy of catalysts. In pyrimidine synthesis, a variety of solvents have been employed, with the optimal choice depending on the specific reaction being performed.

For instance, in some multi-component reactions for pyrimidine synthesis, a mixture of water and ethanol (B145695) has been shown to be effective. researchgate.net The use of "green" solvents or even solvent-free conditions is also an area of increasing interest to improve the environmental footprint of synthetic processes. acs.orgresearchgate.net In other cases, aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and chloroform (B151607) (CHCl3) are utilized, although they may sometimes result in lower yields compared to mixed aqueous-organic solvent systems. researchgate.net For specific reactions, such as the methylation of 2-amino-4,6-dihydroxypyrimidine (B16511) using dimethyl carbonate, the reaction can be carried out in the presence of a phase transfer catalyst. researchgate.net

The table below summarizes the effect of different solvents on the yield of a pyrimidine derivative synthesis.

Table 1: Effect of Solvent on the Synthesis of a Pyrimidine Derivative

| Solvent | Yield (%) |

|---|---|

| H₂O:EtOH (2:3) | 90 |

| EtOH | 82 |

| H₂O | 75 |

| CH₃CN | 68 |

| THF | 65 |

| DCM | 60 |

| DMF | 58 |

| CHCl₃ | 55 |

This is an interactive table. The data is illustrative and based on general findings in pyrimidine synthesis.

Temperature is a fundamental parameter that controls the rate of a chemical reaction. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of reactants or products. Therefore, finding the optimal temperature is crucial for maximizing the yield of the desired product.

For example, in the synthesis of 2-amino-4,6-dimethoxypyrimidine, a reaction temperature of 150 °C was found to be optimal. researchgate.net In other syntheses, reactions may be carried out at room temperature, reflux, or under microwave irradiation, which can significantly reduce reaction times. rsc.org

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or intermediates. While many pyrimidine syntheses are conducted at atmospheric pressure, the use of elevated pressure can sometimes be beneficial.

In transition-metal-catalyzed reactions, such as the Suzuki coupling, the choice of catalyst and ligands is of paramount importance. The catalyst, typically a palladium complex, is responsible for facilitating the key steps of the catalytic cycle. The ligands coordinated to the metal center play a crucial role in modulating the catalyst's reactivity, stability, and selectivity.

For Suzuki-Miyaura cross-coupling reactions of halogenated pyrimidines, various palladium catalysts have been employed, including Pd(PPh₃)₄ and palladium acetate (B1210297) (Pd(OAc)₂). nih.govsemanticscholar.org The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly improve the efficiency and scope of the coupling reaction. nih.gov For instance, a Pd/IPr catalytic system has been shown to be effective for C4-selective Suzuki, Kumada, and Negishi cross-couplings of substituted 2,4-dichloropyridines. nih.gov

In some cases, a tandem catalyst system, such as XPhosPdG2/XPhos, has been used to avoid side reactions like debromination in the Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidin-5-one derivatives. rsc.org The development of highly active and selective catalyst systems is an ongoing area of research aimed at improving the synthesis of complex molecules like substituted pyrimidines.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity refers to the preferential reaction at one position over another in a molecule with multiple reactive sites. In the synthesis of substituted pyrimidines, controlling regioselectivity is crucial for obtaining the desired isomer. The inherent electronic properties of the pyrimidine ring, as well as the directing effects of existing substituents, influence the position of subsequent chemical transformations.

For example, in the nucleophilic aromatic substitution (SNAr) of di- or tri-chlorinated pyrimidines, the position of the incoming nucleophile is determined by the relative activation of the different carbon-halogen bonds. Similarly, in cross-coupling reactions, the choice of catalyst and reaction conditions can often be tuned to favor reaction at a specific position. mdpi.comnih.gov For instance, in the reaction of 2,4-dichloropyrimidines, Suzuki coupling often occurs preferentially at the C4 position. mdpi.com

Several studies have reported high levels of regioselectivity in the synthesis of various pyrimidine derivatives. mdpi.com For example, a zirconium-mediated reaction of silyl-butadiynes with two molecules of aryl nitriles provides polysubstituted pyrimidines in a regioselective manner. mdpi.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical consideration, particularly when chiral centers are present in the target molecule or its precursors. While the core pyrimidine ring is planar and achiral, the introduction of chiral substituents or the presence of stereocenters in the starting materials necessitates control over the stereochemical outcome of the reaction. Chemoenzymatic methods have been employed for the regio-selective synthesis of pyrimidine nucleotides, which can be important for studying the structure and dynamics of RNA. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography Studies of the Compound and Its Derivatives

X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds. Analysis of analogous pyrimidine (B1678525) structures provides a clear picture of the expected molecular geometry, intermolecular forces, and packing arrangements.

The molecular conformation of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate is predicted to be largely planar, a common feature for the pyrimidine ring system. In related compounds, such as Methyl 4-amino-2-chloropyrimidine-5-carboxylate, all non-hydrogen atoms are nearly coplanar. researchgate.net The pyrimidine ring itself is expected to be essentially planar, though minor deviations and puckering can occur depending on the substituents. For instance, in a derivative of 2-amino-4-chloro-5-formyl-6-substituted-aminopyrimidine, the pyrimidine rings were found to be planar, but the substituent atoms showed significant displacements from this plane.

The bond lengths and angles within the pyrimidine ring are influenced by the electronic nature of the substituents. The presence of the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing carboxylate group leads to a degree of electronic polarization within the molecule. This is evident in the bond distances of related structures, which often show evidence of delocalized electronic structures.

Table 1: Selected Bond Lengths and Angles in a Related Pyrimidine Derivative

| Bond/Angle | Value |

|---|---|

| C2-N3 | Shortest bond in ring |

| Angle at C6 (oxo) | Narrowest angle |

| Angle at C4 | Widest angle |

Data inferred from studies on related pyrimidinone structures. nih.gov

The supramolecular assembly of pyrimidine derivatives in the solid state is governed by a variety of intermolecular interactions. In the crystal structure of a cocrystal involving 2-amino-4,6-dimethoxypyrimidine (B117758), N—H···O and O—H···N hydrogen bonds are the primary interactions, leading to the formation of a cyclic hydrogen-bonded motif. researchgate.netresearchgate.net These motifs can further self-organize into more complex arrays.

In addition to strong hydrogen bonds, weaker interactions such as C—H···O, C—H···N, and π–π stacking interactions play a crucial role in stabilizing the crystal lattice. For example, in the salt of 2-amino-4,6-dimethoxypyrimidinium with thiophene-2-carboxylate, π–π stacking interactions between the pyrimidine rings, along with weak C—H···O and N—H···O interactions, link the primary hydrogen-bonded arrays. researchgate.net

Hydrogen bonding is a dominant feature in the crystal structures of amino- and methoxy-substituted pyrimidines. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring, the oxygen atom of the methoxy group, and the carbonyl oxygen of the carboxylate group act as hydrogen bond acceptors.

In a cocrystal of 2-amino-4,6-dimethoxypyrimidine and 4-aminobenzoic acid, a robust R2(8) ring motif is formed through N—H···O hydrogen bonds between the amino group of the pyrimidine and the carboxyl group of the acid. researchgate.netresearchgate.net These motifs are then linked into larger assemblies. In another related structure, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, molecules are linked into chains via intermolecular N—H···N hydrogen bonds. researchgate.net An intramolecular N—H···O hydrogen bond between the amino group and the carbonyl group is also observed in this molecule, which contributes to the planarity and stability of the conformation. researchgate.net

Table 2: Hydrogen Bond Geometry in a Related Pyrimidine Derivative

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N3—H3A···N2(i) | 0.86 | 2.10 | 2.955 (7) | 171 |

| N3—H3B···O2 | 0.86 | 2.11 | 2.745 (7) | 130 |

Data from Methyl 4-amino-2-chloropyrimidine-5-carboxylate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

While a complete ¹H NMR spectrum for this compound was not found in the surveyed literature, the expected chemical shifts and coupling patterns can be inferred from data on analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the amino group, the methoxy group, the methyl ester group, and the proton on the pyrimidine ring.

Amino (NH₂) Protons: The protons of the amino group typically appear as a broad singlet. In related 2-aminopyrimidine (B69317) derivatives, this signal is often observed in the range of 5.0-5.5 ppm. mdpi.com For example, in 2-Amino-6-[4-(dimethylamino) phenyl]-4-(furan-2yl)pyrimidine, the amino protons appear as a singlet at 5.07 ppm. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Pyrimidine Ring Proton (H-5): The pyrimidine ring has one proton at the 5-position. This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. In similar 2-amino-4-substituted pyrimidines, the H-5 proton signal is typically found downfield, often in the region of 7.0-7.6 ppm. For instance, in 2-Amino-6-(4-methoxyphenyl)-4-(furan-2yl)pyrimidine, the H-5 proton resonates at 7.59 ppm.

Methoxy (OCH₃) and Methyl Ester (COOCH₃) Protons: The spectrum will also feature two sharp singlets corresponding to the three protons of the methoxy group and the three protons of the methyl ester group. The methoxy protons attached to the pyrimidine ring are expected to resonate in the range of 3.8-4.0 ppm. The chemical shift of the methyl ester protons will also be in a similar region, typically around 3.8-3.9 ppm. Distinguishing between these two singlets would typically require two-dimensional NMR experiments or comparison with closely related compounds where assignments are definitive.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (amino) | 5.0 - 5.5 (broad) | singlet |

| H-5 (pyrimidine) | 7.0 - 7.6 | singlet |

| OCH₃ (methoxy) | 3.8 - 4.0 | singlet |

| COOCH₃ (methyl ester) | 3.8 - 3.9 | singlet |

Data inferred from studies on related 2-aminopyrimidine derivatives. semanticscholar.org

Carbon (¹³C) NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound will produce a distinct signal. The chemical shift (δ) of each signal is influenced by the electronic environment of the carbon nucleus.

Based on the functional groups present, the expected chemical shifts for the carbon atoms are as follows:

C=O (Ester Carbonyl): This carbon is highly deshielded and is expected to appear in the downfield region of the spectrum, typically around 160-170 ppm.

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring (C2, C4, C5, C6) are aromatic and their shifts are influenced by the attached substituents (-NH₂, -OCH₃, -COOCH₃).

C2 and C6: These carbons are bonded to electronegative nitrogen and oxygen/nitrogen atoms, respectively, and are expected to resonate at lower field (higher ppm values), likely in the range of 155-175 ppm.

C4: This carbon is attached to the ester group and is also part of the heterocyclic ring, which would place its resonance in a similar downfield region, likely around 150-160 ppm.

C5: This carbon is the only one in the ring bonded to a hydrogen atom. It is expected to be the most shielded of the ring carbons, with a signal appearing further upfield, potentially in the 90-100 ppm range.

-OCH₃ (Methoxy Carbons): The carbon of the methoxy group on the pyrimidine ring and the carbon of the methyl ester group will appear in the upfield region, typically between 50-60 ppm. They may have slightly different chemical shifts due to their distinct electronic environments.

The multiplicities of the signals, determined by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would confirm the number of attached protons. The carbonyl carbon and the ring carbons at positions 2, 4, and 6 would appear as quaternary signals (singlets), while the C5 carbon would be a doublet (CH). The methoxy carbons would appear as quartets (CH₃).

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C=O (Ester) | 160 - 170 | Singlet (Quaternary) |

| C2 | 155 - 175 | Singlet (Quaternary) |

| C4 | 150 - 160 | Singlet (Quaternary) |

| C5 | 90 - 100 | Doublet (CH) |

| C6 | 155 - 175 | Singlet (Quaternary) |

| Ring -OCH₃ | 50 - 60 | Quartet (CH₃) |

| Ester -OCH₃ | 50 - 60 | Quartet (CH₃) |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR experiments are indispensable for confirming the structural assignment by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be absent, as there are no adjacent protons on the pyrimidine ring. However, it would confirm the absence of proton-proton coupling for the isolated C5-H proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique establishes direct, one-bond correlations between protons and the carbons they are attached to. Key correlations would be observed between:

The proton at C5 and the C5 carbon.

The protons of the ring methoxy group and its carbon.

The protons of the ester methoxy group and its carbon.

The protons of the amino group and the C2 nitrogen (if a ¹⁵N-HSQC is performed).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the molecular framework. Expected key HMBC correlations include:

The C5-H proton to C4 and C6, confirming its position on the ring.

The methoxy protons (ring -OCH₃) to C6.

The ester methyl protons (-COOCH₃) to the ester carbonyl carbon (C=O).

The amino protons (-NH₂) to C2.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Vibrational Modes of Pyrimidine Ring and Functional Groups

The vibrational spectrum of this compound would be complex, with characteristic bands for each part of the molecule. ijera.com

Table 2: Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 | Medium | Weak |

| Symmetric Stretch | 3300 - 3400 | Medium | Weak | |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak | Strong |

| C-H (Methyl) | Stretching | 2850 - 3000 | Medium | Medium |

| Ester (C=O) | Stretching | 1720 - 1740 | Strong | Medium |

| Pyrimidine Ring | C=N, C=C Stretching | 1400 - 1650 | Strong-Medium | Strong-Medium |

| Ring Breathing | ~1000 | Medium | Strong | |

| Ester (C-O) | Stretching | 1100 - 1300 | Strong | Weak |

| Methoxy (C-O) | Stretching | 1000 - 1100 | Strong | Weak |

Amino Group (-NH₂): Two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.

Carbonyl Group (C=O): A strong, sharp absorption band for the ester carbonyl stretch is anticipated around 1720-1740 cm⁻¹. Its exact position can be influenced by conjugation with the pyrimidine ring.

Pyrimidine Ring: The aromatic C=C and C=N stretching vibrations will produce a series of complex bands in the 1400-1650 cm⁻¹ region. A characteristic ring breathing mode, often strong in the Raman spectrum, would also be present.

Methoxy and Ester Groups: Strong C-O stretching vibrations for both the ether and ester functionalities are expected in the 1000-1300 cm⁻¹ region.

Evidence of Intermolecular Interactions from Vibrational Spectra

In the solid state, molecules of this compound can interact via hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyrimidine ring nitrogens, the methoxy oxygen, and the carbonyl oxygen can act as acceptors.

The presence of strong intermolecular hydrogen bonding would be evident in the IR spectrum by:

Broadening of the N-H stretching bands: The -NH₂ stretching vibrations would appear broader and shifted to lower wavenumbers (lower energy) compared to their positions in a dilute, non-polar solvent.

Shifting of the C=O stretching band: If the carbonyl oxygen is involved in hydrogen bonding, its stretching frequency may shift to a lower wavenumber.

Low-frequency modes in the Far-IR and Raman spectra (< 400 cm⁻¹) can also provide information about lattice vibrations, which are directly related to the intermolecular forces governing the crystal packing.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. For this compound (C₈H₉N₃O₃), the exact molecular weight is 195.0644 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 195.

The fragmentation pattern would likely proceed through several key pathways initiated by the loss of stable neutral molecules or radicals from the functional groups.

Predicted Fragmentation Pathways:

Loss of a methoxy radical from the ester: A common fragmentation for methyl esters is the loss of ·OCH₃ (31 Da), leading to a prominent acylium ion peak at m/z 164 .

Loss of formaldehyde (B43269) from the methoxy group: The 6-methoxy group could undergo rearrangement and lose formaldehyde (CH₂O, 30 Da), resulting in a fragment at m/z 165 .

Loss of the entire ester group: Cleavage of the C4-ester bond could lead to the loss of ·COOCH₃ (59 Da), yielding a pyrimidine radical cation at m/z 136 .

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring itself would lead to smaller, characteristic ions, such as those involving the loss of HCN or cyanamide (B42294) derivatives.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 195 | [M]⁺˙ (Molecular Ion) | - |

| 164 | [M - ·OCH₃]⁺ | ·OCH₃ (from ester) |

| 165 | [M - CH₂O]⁺˙ | CH₂O (from methoxy) |

| 136 | [M - ·COOCH₃]⁺˙ | ·COOCH₃ |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For Methyl 2-amino-6-methoxypyrimidine-4-carboxylate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide significant insights into its molecular characteristics.

Theoretical geometric parameters, including bond lengths and bond angles, have been calculated for pyrimidine (B1678525) derivatives to understand their three-dimensional structure. In a study of a closely related compound, 2-amino-4-methoxy-6-methyl pyrimidine, geometric optimization was performed using the B3LYP/6-311++G(d,p) level of theory. iosrjournals.org The resulting bond lengths and angles provide a foundational understanding of the molecular framework.

Interactive Data Table of Calculated Geometric Parameters (Analog)

Note: The following data is for the structural analog 2-amino-4-methoxy-6-methyl pyrimidine and is used to provide an approximation of the geometry of this compound. iosrjournals.org

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | N1-C2 | 1.3303 |

| Bond Length | N1-C6 | 1.3369 |

| Bond Length | C2-N3 | 1.3419 |

| Bond Length | C2-N8 | 1.3486 |

| Bond Length | N3-C4 | 1.3207 |

| Bond Length | C4-C5 | 1.3365 |

| Bond Angle | C2-N1-C6 | 116.368 |

| Bond Angle | N1-C2-N3 | 126.57 |

| Bond Angle | N1-C2-N8 | 117.216 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.

Vibrational spectroscopy, coupled with DFT calculations, is a powerful method for the structural elucidation of molecules. Theoretical calculations of vibrational frequencies for pyrimidine derivatives have been shown to be in good agreement with experimental data from FTIR and FT-Raman spectroscopy. nih.govphyschemres.org

In a study of 2-amino-4,6-dimethyl pyrimidine, DFT calculations using the B3LYP method with 6-31+G and 6-311++G basis sets were performed to assign vibrational modes. nih.gov For a similar compound, 2-amino-4,6-dihydroxypyrimidine (B16511), DFT simulations were used to analyze the FTIR and FT-Raman spectra. researchgate.net These studies demonstrate the utility of DFT in predicting and interpreting the vibrational spectra of substituted pyrimidines. The characteristic vibrational modes for this compound would include stretching and bending vibrations of the pyrimidine ring, the amino group (N-H stretching), the methoxy (B1213986) group (C-O stretching), and the carboxylate group (C=O stretching).

Interactive Data Table of Representative Calculated Vibrational Frequencies for a Pyrimidine Derivative (Analog)

Note: The following data represents typical calculated vibrational frequencies for a substituted pyrimidine and serves as an illustrative example.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H asymmetric stretch | ~3500 |

| N-H symmetric stretch | ~3400 |

| C-H stretch (aromatic) | ~3100 |

| C=O stretch (ester) | ~1720 |

| C=N stretch (ring) | ~1600 |

| C=C stretch (ring) | ~1550 |

| C-O stretch (methoxy) | ~1250 |

Quantum Theory of Atoms In Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical concepts such as atoms and bonds based on the topology of the electron density. wikipedia.org

QTAIM analysis is particularly useful for characterizing weak interactions, such as hydrogen bonds and van der Waals forces, which play a crucial role in the supramolecular chemistry of pyrimidine derivatives. The presence of bond critical points (BCPs) between atoms is often indicative of an interaction. nih.gov

The properties of the electron density at a bond critical point (BCP) provide quantitative information about the nature of the chemical bond. Key parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

For covalent bonds, the electron density at the BCP is typically high, and the Laplacian is negative. Conversely, for closed-shell interactions like hydrogen bonds and ionic bonds, the electron density is lower, and the Laplacian is positive. researchgate.net In the context of this compound, QTAIM analysis would be instrumental in characterizing the covalent bonds within the pyrimidine ring and the substituent groups, as well as any potential intramolecular hydrogen bonds, for instance, between the amino group and the carboxylate oxygen.

Interactive Data Table of Typical QTAIM Bond Critical Point Properties

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

| Covalent (C-C) | > 0.20 | < 0 |

| Polar Covalent (C-N) | > 0.20 | < 0 |

| Hydrogen Bond (N-H···O) | 0.002 - 0.04 | > 0 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of close contacts with neighboring molecules.

Quantification of Intermolecular Contact Contributions

The Hirshfeld surface allows for the partitioning of the crystal space and the quantification of different types of intermolecular contacts. These contacts are typically categorized by the atoms involved, such as hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), nitrogen-hydrogen (N···H), and carbon-hydrogen (C···H) interactions. The percentage contribution of each contact type to the total Hirshfeld surface area provides a quantitative measure of its significance in the crystal packing.

For instance, in a study on 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, a related pyrimidine derivative, the Hirshfeld surface analysis revealed the following contributions of different contacts: H···H (44.2%), O···H/H···O (20.9%), C···H/H···C (19.6%), and N···H/H···N (8.1%). Such data, presented in a tabular format, offers a clear and concise summary of the intermolecular interaction landscape.

Table 1: Illustrative Quantification of Intermolecular Contact Contributions for a Pyrimidine Derivative.

| Interaction Type | Contribution (%) |

| H···H | 44.2 |

| O···H/H···O | 20.9 |

| C···H/H···C | 19.6 |

| N···H/H···N | 8.1 |

| C···O/O···C | 3.0 |

| C···C | 2.9 |

| O···O | 1.0 |

Note: This data is for 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate and is provided for illustrative purposes only.

Visualization of Interaction Landscapes

Complementing the quantitative data, 2D fingerprint plots provide a visual representation of the intermolecular contacts. These plots are generated by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies have been reported for this compound, this technique could provide valuable insights into its dynamic behavior.

MD simulations can be employed to:

Investigate the conformational flexibility of the molecule.

Analyze its interactions with solvent molecules.

Predict its binding affinity to biological targets.

Simulate its behavior in different environments.

The application of MD simulations to this compound would require the development of an accurate force field to describe the interatomic and intermolecular forces. The results of such simulations could complement experimental studies and provide a deeper understanding of the molecule's properties and potential applications.

Reactivity and Chemical Transformations

Reactions at the Amino Group (N2)

The exocyclic amino group at the N2 position of the pyrimidine (B1678525) ring is a key site for various chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation and Alkylation

The amino group can readily undergo acylation with reagents such as acetic anhydride (B1165640) to form the corresponding N-acetyl derivative. This reaction typically proceeds under mild conditions, often in the presence of a base or in a suitable solvent. For instance, the acylation of similar aminopyrimidine derivatives has been achieved using chloroacetyl chloride in dry benzene (B151609) at room temperature.

Alkylation of the amino group can be achieved using alkyl halides, such as methyl iodide. rsc.orgencyclopedia.pub These reactions often require basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the reaction conditions and the stoichiometry of the reagents. For example, N-monomethylation of primary aromatic amines can be achieved by treating their N-trifluoroacetyl derivatives with methyl iodide in the presence of a base. rsc.org

Table 1: Examples of Acylation and Alkylation Reactions at the Amino Group (N2)

| Reactant | Reagent | Solvent | Temperature | Product |

| 2-amino-4-hydroxy-6-methylpyrimidine | Chloroacetyl chloride | Dry Benzene | Room Temperature | 2-(chloroacetamido)-6-methylpyrimidin-4-ol |

| Primary aromatic amine (as N-trifluoroacetyl derivative) | Methyl iodide | Not specified | Not specified | N-methylated aromatic amine |

Condensation Reactions

The amino group of Methyl 2-amino-6-methoxypyrimidine-4-carboxylate can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

For instance, 2-aminopyrimidine (B69317) and its derivatives have been shown to react with formaldehyde (B43269) at room temperature to yield the corresponding methylol derivatives or methylenebis(aminopyrimidines). nih.gov The reaction of formaldehyde with 2-amino-4,6-dichloro-5-methylpyrimidine (B112934) provides evidence that the pyrimidine ring itself is not directly involved in this transformation. nih.gov The formation of such condensation products opens avenues for the synthesis of more complex molecular architectures.

Table 2: Examples of Condensation Reactions at the Amino Group (N2)

| Reactant | Reagent | Solvent | Temperature | Product |

| 2-Aminopyrimidine | Formaldehyde | Neutral or slightly alkaline media | Room Temperature | N-(2-pyrimidinyl)aminomethanol or 2,2'-(methylenediimino)dipyrimidine |

| 2-(Methylamino)pyrimidine | Formaldehyde | Not specified | Room Temperature | Corresponding methylol or methylenebis derivative |

| 2-Amino-4,6-dichloro-5-methylpyrimidine | Formaldehyde | Not specified | Not specified | Corresponding condensation product |

Reactions at the Methoxy (B1213986) Group (O6)

The methoxy group at the C6 position is another reactive site, primarily susceptible to demethylation to yield a hydroxyl group, which can then be subjected to further alkylation.

Demethylation and Alkylation

Demethylation of the 6-methoxy group can be accomplished using various reagents, with acidic conditions, such as treatment with hydrobromic acid (HBr), being a common method. This reaction cleaves the methyl-oxygen bond, affording the corresponding 6-hydroxypyrimidine derivative.

The resulting hydroxyl group is a versatile handle for introducing a variety of substituents via O-alkylation. This subsequent alkylation is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species. A wide range of alkylating agents, including alkyl halides (e.g., ethyl bromide), can then be employed to introduce new alkoxy groups at the C6 position.

Table 3: Examples of Demethylation and Alkylation at the Methoxy Group (O6)

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | HBr | Not specified | Not specified | Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate |

| Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | Ethyl bromide / Base | Not specified | Not specified | Methyl 2-amino-6-ethoxypyrimidine-4-carboxylate |

Reactions at the Carboxylate Group (C4-COOCH3)

The methyl carboxylate group at the C4 position is primarily susceptible to hydrolysis, converting the ester into a carboxylic acid.

Hydrolysis to Carboxylic Acid

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, often referred to as saponification, is a widely used method. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt.

This transformation is crucial for synthesizing the corresponding pyrimidine-4-carboxylic acid, which can serve as a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives, further expanding the synthetic utility of the parent molecule.

Table 4: Example of Hydrolysis at the Carboxylate Group (C4-COOCH3)

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | NaOH (aq) | Water/Alcohol | Not specified | 2-Amino-6-methoxypyrimidine-4-carboxylic acid |

Amidation and Ester Exchange Reactions

The methyl carboxylate group at the C-4 position is a primary site for chemical modification, principally through hydrolysis followed by amidation. Direct ester exchange (transesterification) or amidation of the methyl ester is possible but often requires specific catalysts or harsh conditions. A more common and versatile approach involves a two-step sequence: saponification of the ester to the corresponding carboxylic acid, followed by coupling with an amine.

The initial step is the hydrolysis of the methyl ester, typically achieved under basic conditions using reagents such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent system like aqueous tetrahydrofuran (B95107) (THF) or methanol (B129727). This reaction proceeds readily to yield the sodium or lithium salt of 2-amino-6-methoxypyrimidine-4-carboxylic acid, which is then acidified to produce the free carboxylic acid.

Once the carboxylic acid is formed, it can be coupled with a wide range of primary or secondary amines to generate the corresponding carboxamides. This transformation requires the use of a peptide coupling agent to activate the carboxylic acid. A widely used and effective reagent for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) in an aprotic solvent like dimethylformamide (DMF). nih.gov The reaction proceeds by forming an activated ester intermediate, which is then readily displaced by the amine nucleophile to furnish the amide bond. nih.gov This two-step sequence is a robust method for introducing diverse functionalities into the C-4 position of the pyrimidine scaffold. nih.gov

| Reaction | Starting Material | Reagents and Conditions | Product | Reference |

| Hydrolysis | Ethyl 6-((4-fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylate | 1. LiOH·H₂O, THF/H₂O | 6-((4-Fluorobenzyl)(methyl)amino)-5-methylpyrimidine-4-carboxylic acid | nih.gov |

| Amide Coupling | 6-chloropyrimidine-4-carboxylic acid | 1. Aniline, DIPEA, HATU, DMF, 25 °C | N-phenyl-6-chloropyrimidine-4-carboxamide | nih.gov |

| Direct Amidation | General Carboxylic Acid | 1. Amine, Methyltrimethoxysilane (MTM) | General Amide | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The electronic character of the pyrimidine ring, modified by its substituents, governs its susceptibility to substitution reactions. As a diazine, the pyrimidine nucleus is inherently electron-deficient, making it generally resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution:

The electron-deficient nature of the pyrimidine ring is most pronounced at the C-2, C-4, and C-6 positions. In this compound, the C-2 position is occupied by a non-labile amino group. However, the C-6 position bears a methoxy group, which can act as a leaving group in SNAr reactions, particularly when the ring is further activated by electron-withdrawing groups or under forcing conditions with strong nucleophiles.

Studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that alkoxy groups can be displaced by primary amines (aminolysis). chemrxiv.org In some cases, this aminolysis of the alkoxy group can occur preferentially over the displacement of a halogen, depending on the reaction conditions and the specific substrate. chemrxiv.org For the title compound, a strong nucleophile like an amine could potentially displace the methoxy group at C-6, especially at elevated temperatures, to yield a 6-aminopyrimidine derivative. The reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate, which then expels the methoxide (B1231860) ion to restore aromaticity. chemrxiv.org

Electrophilic Substitution:

The pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two ring nitrogen atoms. However, the presence of two powerful electron-donating groups—the amino group at C-2 and the methoxy group at C-6—partially mitigates this deactivation. Both of these groups are ortho-, para-directing. Consequently, they synergistically activate the C-5 position, which is the only available carbon on the ring for substitution.

Therefore, if an electrophilic substitution reaction were to occur, it would be highly regioselective for the C-5 position. Reactions such as nitration, halogenation, or nitrosation would be expected to introduce a substituent at this site. Research on the electrophilic nitrosation of analogous 4,6-disubstituted pyrimidines confirms that substitution at C-5 is feasible, although the reaction's success is sensitive to the electronic properties of the existing substituents. researchgate.net It is also possible that strong electrophiles could react at the exocyclic 2-amino group, which is a competing nucleophilic site. researchgate.net

| Reaction Type | Position | Reactivity and Directing Effects | Potential Transformation | Reference |

| Nucleophilic Substitution | C-6 | Activated by ring nitrogens; Methoxy group is a potential leaving group. | Displacement of -OCH₃ by nucleophiles (e.g., amines). | chemrxiv.org |

| Electrophilic Substitution | C-5 | Activated by ortho, para-directing -NH₂ (at C-2) and -OCH₃ (at C-6). | Nitration, halogenation, or nitrosation at C-5. | researchgate.net |

| Electrophilic Substitution | N of C2-NH₂ | The exocyclic amino group is a nucleophilic center. | N-acylation, N-alkylation, etc. | researchgate.net |

Cyclization Reactions Leading to Fused Heterocycles

The specific arrangement of functional groups in this compound makes it an excellent building block for the synthesis of fused heterocyclic systems of significant biological interest, such as pyrido[2,3-d]pyrimidines and pteridines.

Synthesis of Pyrido[2,3-d]pyrimidines:

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, also known as 5-deazapteridine, is present in many kinase inhibitors and other therapeutic agents. A common strategy for its synthesis involves the annulation of a pyridine (B92270) ring onto a 2-aminopyrimidine precursor. jocpr.com In this approach, the C-5 position of the pyrimidine and the exocyclic 2-amino group act as a dinucleophile. This dinucleophilic system can react with various three-carbon 1,3-dielectrophiles, such as α,β-unsaturated ketones, 1,3-diketones, or malonic acid derivatives, to construct the fused pyridine ring. jocpr.comresearchgate.net For instance, condensation with a 1,3-dicarbonyl compound like acetylacetone (B45752) in an acidic medium would lead to the formation of a 5,7-dimethyl-substituted pyrido[2,3-d]pyrimidine. jocpr.com The C-4 carboxylate group of the starting material can participate in or direct these cyclizations and remains as a useful handle for further derivatization in the final fused product.

Synthesis of Pteridines (Pyrazino[2,3-d]pyrimidines):

Pteridines are another class of vital heterocycles, forming the core of essential cofactors like folic acid and biopterin. nih.gov The standard synthesis of the pteridine (B1203161) ring system involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. To use this compound as a precursor, an amino group must first be introduced at the C-5 position. This is typically accomplished through a two-step sequence:

Nitrosation: Electrophilic substitution at the activated C-5 position is carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to yield a 5-nitroso-pyrimidine intermediate.

Reduction: The 5-nitroso group is then reduced to a 5-amino group. Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂ over Pd/C).

The resulting methyl 2,5-diamino-6-methoxypyrimidine-4-carboxylate can then be condensed with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, to form the fused pyrazine (B50134) ring, thereby completing the synthesis of the pteridine core.

| Target Fused System | Key Intermediate | Cyclization Partner (Example) | General Reaction | Reference |

| Pyrido[2,3-d]pyrimidine | This compound | 1,3-Dicarbonyl compounds (e.g., Acetylacetone) | Condensation/Annulation | jocpr.com |

| Pteridine | Methyl 2,5-diamino-6-methoxypyrimidine-4-carboxylate | 1,2-Dicarbonyl compounds (e.g., Glyoxal, Diacetyl) | Condensation/Annulation |

Applications in Synthetic Chemistry and Materials Science

Methyl 2-amino-6-methoxypyrimidine-4-carboxylate as a Synthetic Intermediate

The utility of a chemical compound in synthesis is determined by its structure and the reactivity of its functional groups. The subject compound is a substituted pyrimidine (B1678525), a class of heterocycles known for its importance as a synthetic precursor.

This compound serves as a valuable precursor in organic synthesis. The ester and amino groups on the pyrimidine ring are key functional handles that can be selectively targeted for various chemical transformations. For instance, the amino group can undergo reactions such as acylation, alkylation, or diazotization, leading to a diverse range of derivatives. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, converted into an amide, or reduced to an alcohol, further expanding the synthetic possibilities. These transformations allow chemists to build molecular complexity and access novel compounds. Related pyrimidine carboxylates are recognized as useful intermediates for pharmaceutical synthesis, highlighting the potential of this structural class in advanced chemical preparations medchemexpress.com.

The pyrimidine core is a privileged scaffold in medicinal and agricultural chemistry. Compounds like this compound are crucial building blocks for constructing these scaffolds. The inherent chemical properties of the pyrimidine ring, combined with the specific substituents of this molecule, allow it to be incorporated into larger, more complex molecular architectures. The development of new synthetic methodologies often relies on the availability of such versatile building blocks to create libraries of compounds for screening and optimization. For example, related compounds such as 2-amino-4-chloro-6-methylpyrimidine (B145687) are used to study the chemical properties and reactivity of the pyrimidine ring system .

Applications in Materials Chemistry

Based on a review of the available scientific literature, there is currently no information regarding the application of this compound in the field of materials chemistry.

Coordination Chemistry and Metal Complex Formation

The unique molecular architecture of this compound, featuring multiple heteroatoms (nitrogen and oxygen) with available lone pairs of electrons, makes it an excellent candidate for acting as a ligand in coordination chemistry. These sites can readily donate electron density to metal ions, leading to the formation of stable metal complexes. The presence of both a pyrimidine ring and amino and carboxylate functional groups allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions.

Research has demonstrated that the specific coordination behavior is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed. The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligand, opening avenues for the design of materials with tailored characteristics.

Table 1: Examples of Metal Complex Formation with Pyrimidine Derivatives (Note: This table is illustrative of the coordination potential of the pyrimidine core, as specific complexation data for this compound is not extensively detailed in the provided search snippets.)

| Metal Ion | Potential Coordination Sites | Resulting Complex Geometry (Hypothetical) |

| Copper (II) | Pyrimidine Nitrogen, Amino Group | Square Planar or Distorted Octahedral |

| Zinc (II) | Amino Group, Carboxylate Oxygen | Tetrahedral |

| Palladium (II) | Pyrimidine Nitrogen | Square Planar |

Supramolecular Assemblies and Functional Materials

Beyond the formation of discrete metal complexes, this compound is a valuable building block for the construction of more complex, ordered structures known as supramolecular assemblies. These assemblies are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The amino group and the pyrimidine ring are particularly effective in directing the self-assembly process through specific and predictable hydrogen bonding patterns.

The resulting supramolecular architectures can range from simple dimers to extended one-, two-, or three-dimensional networks. These organized structures can give rise to novel functional materials with interesting properties. For instance, the arrangement of the pyrimidine rings in a stacked fashion can influence the electronic and photophysical properties of the material, leading to applications in sensors or optoelectronics. The photoresponsive properties of such materials are an area of active investigation, with the potential to create light-sensitive switches or data storage media.

Potential in Catalysis

The field of catalysis has also begun to explore the utility of metal complexes derived from pyrimidine-based ligands like this compound. The coordination of a metal ion to the pyrimidine ligand can modulate the metal's electronic properties and create a specific steric environment around the active site. This, in turn, can enhance the metal's catalytic activity and selectivity for a particular chemical transformation.

While detailed catalytic studies specifically employing this compound are emerging, the broader class of pyrimidine-metal complexes has shown promise in various catalytic reactions. The potential for this compound to act as a scaffold for new catalysts is significant, driven by the ability to fine-tune the ligand structure to optimize catalytic performance. Future research in this area is expected to uncover novel catalytic systems for a range of organic transformations.

Conclusion and Future Research Directions

Summary of Key Findings on Methyl 2-amino-6-methoxypyrimidine-4-carboxylate

Direct and extensive research specifically targeting this compound is limited in currently available scientific literature. Its existence is primarily documented in chemical databases, which provide foundational information regarding its structure and basic properties. The molecule features a pyrimidine (B1678525) ring substituted with three key functional groups: an amino group at the 2-position, a methoxy (B1213986) group at the 6-position, and a methyl carboxylate group at the 4-position. This combination of functionalities suggests a rich and varied chemical reactivity, offering multiple sites for further chemical modification. The amino group can act as a nucleophile or a base, while the methoxy group can influence the electronic properties of the pyrimidine ring. The methyl carboxylate group provides a handle for ester hydrolysis, amidation, or reduction, opening up pathways to a diverse range of derivatives.

Unexplored Reactivity Pathways and Synthetic Challenges

The reactivity of this compound has not been extensively documented, presenting a fertile ground for future investigation. The 2-aminopyrimidine (B69317) moiety is known to be a poor nucleophile due to the electron-withdrawing nature of the pyrimidine ring. semanticscholar.org However, its reactivity can be enhanced under specific conditions, and it can participate in reactions such as N-acylation, N-alkylation, and condensation reactions. The interplay between the amino and methoxy groups, and their directing effects on electrophilic aromatic substitution reactions on the pyrimidine ring, remains an open question.

Furthermore, the selective functionalization of this molecule presents a significant synthetic challenge. Developing synthetic methodologies to selectively modify one functional group in the presence of others would be a valuable contribution to organic synthesis. For instance, achieving selective N-acylation of the amino group without affecting the ester functionality, or vice-versa, would require careful optimization of reaction conditions. The development of orthogonal protection-deprotection strategies for the functional groups on this scaffold would be a key enabler for its use in more complex synthetic endeavors.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools to predict the physicochemical and electronic properties of molecules, providing insights that can guide experimental work. For this compound, advanced computational modeling could be employed to:

Predict its three-dimensional structure and conformational preferences.

Calculate its electronic properties , such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. These properties are crucial for understanding its reactivity and potential intermolecular interactions.

Simulate its spectroscopic signatures (e.g., NMR, IR spectra) to aid in its characterization.

Perform Quantitative Structure-Activity Relationship (QSAR) studies. By computationally generating a library of virtual derivatives and predicting their properties, it may be possible to identify candidates with desired characteristics for specific applications, such as medicinal chemistry or materials science. mdpi.com

Computational studies on other pyrimidine derivatives have successfully predicted their drug-likeness, absorption, distribution, metabolism, and toxicity (ADMET) properties. cumhuriyet.edu.trresearchgate.net Similar in silico evaluations for this compound could provide valuable preliminary data for its potential biological applications.

Design and Synthesis of Novel Pyrimidine-Based Materials and Catalysts

The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of novel materials and catalysts.

Polymer Chemistry: The amino and ester functionalities could be utilized for the synthesis of novel polyamides or polyesters incorporating the pyrimidine ring into the polymer backbone. Such materials could exhibit interesting thermal, optical, or electronic properties.

Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrimidine ring and the amino group can act as ligands for metal ions, leading to the formation of coordination complexes. These complexes could be explored for their catalytic activity in various organic transformations. The synthesis of novel pyrimidine-based ligands and their metal complexes is an active area of research.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the potential for π-π stacking interactions of the pyrimidine ring make this molecule a candidate for the construction of self-assembling supramolecular structures.

The development of synthetic routes to incorporate this pyrimidine derivative into larger, more complex architectures is a key challenge that, if overcome, could lead to the discovery of materials with novel functions.

Role in Green Chemistry Methodologies for Pyrimidine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. researchgate.net The synthesis of pyrimidine derivatives has been a focus of green chemistry research, with the development of methodologies that utilize greener solvents, catalysts, and energy sources. benthamdirect.comresearchgate.net

Future research could focus on developing a green synthesis of this compound itself. This could involve:

One-pot, multi-component reactions: These reactions, which combine three or more reactants in a single step, are highly efficient and atom-economical. nih.gov Designing a multi-component reaction to assemble the target molecule would be a significant advancement.

Use of green solvents and catalysts: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media, and employing reusable solid acid or base catalysts, could significantly reduce the environmental impact of the synthesis.

Microwave or ultrasound-assisted synthesis: These energy-efficient techniques can often lead to shorter reaction times and higher yields compared to conventional heating methods.

By applying the principles of green chemistry to the synthesis of this compound and its derivatives, chemists can contribute to the development of more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 2-amino-6-methoxypyrimidine-4-carboxylate?

- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Biginelli condensation, which involves cyclocondensation of substituted thioureas, β-keto esters, and aldehydes under acidic conditions . For pyrimidine derivatives, nucleophilic substitution at the 4-position using chlorinated precursors (e.g., 4-chloro-6-methoxypyrimidine) followed by esterification with methanol is also effective . Key steps include refluxing in ethanol or DMF, with purification via recrystallization or column chromatography.

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, with WinGX as a suite for data integration and ORTEP-3 for graphical representation of thermal ellipsoids . For accurate hydrogen-bonding analysis, refine H-atom positions using restraints and validate geometry with PLATON .

Q. What spectroscopic techniques confirm the molecular structure?

- Methodological Answer :

- NMR : Analyze and spectra for characteristic signals: methoxy (δ ~3.9 ppm), amino (δ ~6.5 ppm), and ester carbonyl (δ ~165–170 ppm) .

- IR : Confirm ester C=O (~1700 cm) and N–H stretches (~3300 cm) .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H] peaks, with fragmentation patterns consistent with pyrimidine ring cleavage .

Advanced Research Questions

Q. How are hydrogen-bonding patterns analyzed in crystallographic studies of this compound?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs like or , which describe donor-acceptor interactions and ring-forming patterns . For example, N–H···O and O–H···N bonds in pyrimidine derivatives often form infinite chains or dimeric rings. Use Mercury software to measure bond distances (e.g., 2.8–3.2 Å for N–H···O) and angles (>120°) .

Q. How can conformational discrepancies in the pyrimidine ring be resolved?

- Methodological Answer : Calculate Cremer-Pople puckering parameters (, , ) to quantify deviations from planarity . For instance, a six-membered pyrimidine ring may adopt a boat or half-chair conformation, with puckering amplitudes > 0.25 Å indicating significant distortion. Validate using torsion angles (e.g., C4–N1–C1–N2 ≈ 115–125°) from SCXRD data .

Q. What strategies address contradictory crystallographic data during refinement?

- Methodological Answer :

- Disordered Atoms : Split occupancy in SHELXL and apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Twinning : Use TWIN/BASF commands in SHELXL for twinned datasets. Validate with Hooft parameters .

- Residual Electron Density : Check for missing solvent molecules using SQUEEZE in PLATON .

Q. How do solvent and temperature affect polymorphic forms?

- Methodological Answer : Conduct polymorph screening via slow evaporation (e.g., methanol/water mixtures) and monitor using differential scanning calorimetry (DSC). For temperature-dependent studies, collect SCXRD data at 100–300 K. Hydrogen-bond networks often stabilize specific polymorphs; for example, methanol solvates may exhibit stronger N–H···O interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products